molecular formula C4H3N3O4S B1266120 2-Amino-3,5-dinitrothiophene CAS No. 2045-70-7

2-Amino-3,5-dinitrothiophene

Cat. No.: B1266120
CAS No.: 2045-70-7
M. Wt: 189.15 g/mol
InChI Key: DZRZHFOFVWAKGT-UHFFFAOYSA-N
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Description

2-Amino-3,5-dinitrothiophene is an organic compound with the molecular formula C4H3N3O4S. It is a derivative of thiophene, characterized by the presence of amino and nitro groups at the 2, 3, and 5 positions on the thiophene ring. This compound is known for its applications in the synthesis of dyes and pigments due to its chromophoric properties .

Biochemical Analysis

Biochemical Properties

2-Amino-3,5-dinitrothiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic attack by intracellular thiols, leading to the formation of heterocycles . This interaction is crucial for its function in biochemical pathways, where it can act as a substrate or inhibitor, influencing the activity of specific enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that nitrothiophenes, including this compound, exhibit biological activity against microorganisms such as E. coli, M. luteus, and A. niger . This activity is attributed to its ability to interfere with cellular processes, leading to growth inhibition.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form Meisenheimer complexes, which are intermediates in nucleophilic aromatic substitution reactions . Additionally, it can act as a dyebath additive in cellulose acetate fiber production, enhancing color intensity by interacting with the fibers . These interactions highlight its role in modifying molecular structures and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound’s stability can affect its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with intracellular thiols can lead to the formation of heterocycles, which are important intermediates in metabolic reactions . These interactions highlight its role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,5-dinitrothiophene can be synthesized through the nitration of 2-aminothiophene. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is usually isolated by crystallization and purified through recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3,5-dinitrothiophene has several applications in scientific research:

Comparison with Similar Compounds

    2-Amino-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of thiophene.

    2-Amino-3,5-dinitropyridine: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: 2-Amino-3,5-dinitrothiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine derivatives. This uniqueness makes it valuable in the synthesis of dyes and pigments with specific chromophoric properties .

Properties

IUPAC Name

3,5-dinitrothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZHFOFVWAKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062128
Record name 2-Thiophenamine, 3,5-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2045-70-7
Record name 3,5-Dinitro-2-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenamine, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenamine, 3,5-dinitro-
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Record name 2-Thiophenamine, 3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dinitrothiophen-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Amino-3,5-dinitrothiophene a suitable building block for dyes?

A: this compound serves as a diazo component in the synthesis of azo dyes. [, , , , ] The presence of the amino group allows for easy diazotization, a crucial step in azo dye formation. The two nitro groups and the thiophene ring contribute to the molecule's electron-withdrawing nature, influencing the dye's color and other properties.

Q2: What colors can be achieved using this compound as a diazo component in azo dyes?

A: Research shows that this compound can contribute to a range of colors in the resulting azo dyes. When coupled with various aniline derivatives, it can yield dyes exhibiting shades of red, violet, and blue. [] Specifically, when used with N-β-acetoxyethylanilines, it can produce colors from red to deep blue hues. []

Q3: Are there any challenges in synthesizing this compound?

A: While 2-aminothiophene itself is known to be difficult to synthesize, researchers have developed an efficient route to obtain this compound in excellent yields. [] This new method overcomes previous synthetic challenges, facilitating its use in producing dyes and potentially other materials.

Q4: What applications, besides textiles, have been explored for dyes derived from this compound?

A: While the provided research primarily focuses on textile applications, studies have explored the use of these dyes for coloring chemically modified wood fir powder. [] This suggests potential applications in wood staining and potentially other cellulosic materials.

Q5: How does the structure of the coupling component affect the properties of dyes synthesized with this compound?

A: Research indicates that both the diazo and coupling components significantly impact the final dye's characteristics. [, ] For instance, variations in the substituents on the coupling component influence the color, ranging from red to deep blue hues. [] This highlights the possibility of tailoring dye properties by carefully selecting and modifying the coupling partner for this compound.

Q6: What are the implications of using this compound in terms of dye fastness?

A: Studies reveal that disperse dyes synthesized with this compound exhibit good wet-treatment fastness, rubbing fastness, and sublimation fastness. [] Notably, they demonstrate superior performance in these aspects compared to some commercial dyes. This finding underscores their potential for applications where color durability is crucial.

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